N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine
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Overview
Description
N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine is a complex organic compound characterized by its unique cyclopenta[b]indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[b]indole core, followed by the introduction of the hydroxylamine group. Common reagents used in these reactions include indole derivatives, methylating agents, and hydroxylamine hydrochloride. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxylamine group to a nitroso or nitro group.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
- 4H-cyclopenta[2,1-b:3,4-b′]dithiophene
Uniqueness
N-[(3E)-7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(NZ)-N-(7-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-2-4-10-9(6-7)8-3-5-11(14-15)12(8)13-10/h2,4,6,13,15H,3,5H2,1H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSVYUVIDQJLF-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC3=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC\3=C2CC/C3=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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